![molecular formula C17H14N2O6 B2974835 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034462-68-3](/img/structure/B2974835.png)
3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of chromeno derivatives, which are part of the structure of the compound , can be achieved through a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Scientific Research Applications
I have conducted a search to gather information on the scientific research applications of the compound 3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione. Below are six unique applications based on the biological activities and synthesis methods related to 4H-chromene derivatives, which are structurally similar to the compound :
Cell-Proliferation Inhibition
4H-chromene derivatives have been shown to act as cell-proliferation inhibitors, which could be utilized in cancer research for developing new chemotherapeutic agents that target rapidly dividing cancer cells .
Apoptosis Induction
These compounds can also serve as apoptosis inducers. This application is significant in cancer treatment as it can trigger programmed cell death in cancerous cells, potentially leading to more effective therapies .
Neuropeptide Y Y5 Receptor Antagonism
Acting as neuropeptide Y Y5 receptor antagonists, 4H-chromene derivatives could be used in neurological research to modulate appetite, energy homeostasis, and circadian rhythms .
Cognitive Deficit Improvement
There is potential for these compounds to improve cognitive deficits, suggesting applications in neurodegenerative disease research or treatment strategies for conditions such as Alzheimer’s disease .
Antimicrobial Activity
The synthesis of certain 4H-chromene derivatives has shown antimicrobial potency against different bacterial strains, indicating their use in developing new antibiotics or antiseptics .
Anti-inflammatory Activities
Derivatives of 4H-chromene have been found to possess anti-inflammatory properties, which could be beneficial in creating treatments for inflammatory diseases such as rheumatoid arthritis or allergic reactions .
Mechanism of Action
Target of Action
Chromone derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system .
Mode of Action
It’s known that chromone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromone derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The presence of the chromone moiety could potentially influence these properties, as chromones are known to have good solubility in water, which could impact their bioavailability .
Result of Action
Chromone derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The chromone moiety in this compound is known for its low toxicity to mammals and high solubility in water, which could potentially influence its action and efficacy .
properties
IUPAC Name |
3-[[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-12-5-14(25-13-4-2-1-3-11(12)13)16(22)18-6-10(7-18)8-19-15(21)9-24-17(19)23/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOTBODQDCFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione |
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